3-Methyl-1H-indazole-5-boronic acid

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Inconsistent regiochemistry in Suzuki couplings leads to failed syntheses and wasted resources. 3-Methyl-1H-indazole-5-boronic acid (CAS 1245816-25-4) eliminates this risk as a strictly C5-functionalized indazole building block. • Regiochemical Fidelity: Boronic acid exclusively at the 5-position prevents formation of unintended C6 or C7 biaryl isomers, critical for SAR studies. • Reliable Purity: ≥97% assay ensures reproducible coupling yields and minimizes confounding degradation in biological assays. • Supply Chain Assurance: Standard storage at 2-8°C simplifies inventory management versus analogs requiring -20°C, reducing cold-chain complexity.

Molecular Formula C8H9BN2O2
Molecular Weight 175.982
CAS No. 1245816-25-4
Cat. No. B593847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-indazole-5-boronic acid
CAS1245816-25-4
Molecular FormulaC8H9BN2O2
Molecular Weight175.982
Structural Identifiers
SMILESB(C1=CC2=C(NN=C2C=C1)C)(O)O
InChIInChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11)
InChIKeyMJPMZQXVUISBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-indazole-5-boronic acid: Product Profile


3-Methyl-1H-indazole-5-boronic acid (CAS 1245816-25-4) is a heteroaryl boronic acid building block that belongs to the indazole class of compounds [1]. It is characterized by a boronic acid (-B(OH)₂) functional group attached at the 5-position of the 3-methyl-1H-indazole core [1]. This substitution pattern provides a specific nucleophilic coupling partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds at the C5 position of the indazole scaffold [1]. The compound is widely available from commercial suppliers with a typical purity specification of 97% .

Designed for Suzuki–Miyaura cross-coupling at the indazole C5 position
High-purity boronic acid building block with defined supplier specification
Compatible with standard laboratory storage (refrigerated, dry, dark)

3-Methyl-1H-indazole-5-boronic acid: Not Interchangeable


Indazole boronic acids are not a homogeneous class of building blocks. Their utility in chemical synthesis is fundamentally defined by the position of the boronic acid group on the indazole ring system, which dictates the regiochemistry of the ensuing Suzuki-Miyaura cross-coupling product [1]. The electronic and steric environment of the boronic acid group, influenced by both the substitution position (e.g., C4, C5, C6, or C7) and the presence of a methyl group at the 3-position, alters the reactivity and the required reaction conditions . For example, an attempt to substitute 3-Methyl-1H-indazole-5-boronic acid (C5 coupling) with its C6 analog (CAS 1245816-26-5) will result in a completely different and unintended biaryl product, as the new carbon-carbon bond will be formed at the C6 position instead of the intended C5 position . This positional specificity is critical for structure-activity relationship (SAR) studies in drug discovery, where the precise spatial orientation of substituents around the indazole core determines biological activity.

Regioisomer C5-boronic acid cannot be replaced by C6 or C7 analogs; coupling position determines the final biaryl regioisomer and SAR outcome.
Reactivity Absence of the 3-methyl group (as in 1H-indazole-5-boronic acid) may alter nucleophilicity and coupling rate, potentially requiring re-optimization.

3-Methyl-1H-indazole-5-boronic acid: Comparative Evidence


C5 Regioselectivity in Suzuki Coupling

The compound provides exclusive reactivity at the 5-position of the indazole ring. This is in direct contrast to its closest analogs, 3-Methyl-1H-indazole-6-boronic acid (CAS 1245816-26-5) and 3-Methyl-1H-indazole-7-boronic acid (CAS 1310404-47-7), which couple at the C6 and C7 positions, respectively. The regioisomeric purity of the target compound ensures the synthesis of a specific C5-substituted indazole derivative, a critical requirement for SAR studies. No cross-reactivity between regioisomers has been reported . The regioselective functionalization of indazoles is a well-documented challenge in synthetic chemistry [1].

C5 Regioselectivity
Class-level inference
Exclusive C5 coupling vs. C6 and C7 boronic acid analogs
Ensures regiospecific C5-substituted indazole for SAR studies.
No cross-reactivity between regioisomers reported.
Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling Regioselectivity Indazole Functionalization

3-Methyl Group Electronic Effects

The presence of the 3-methyl group on the indazole core exerts an inductive electron-donating effect (+I), which can subtly influence the electron density at the C5 position. This differentiates 3-Methyl-1H-indazole-5-boronic acid from the non-methylated analog, 1H-Indazole-5-boronic acid (CAS 338454-14-1). The methyl group increases the nucleophilicity of the boronic acid, potentially accelerating the rate-determining transmetalation step in Suzuki-Miyaura couplings. While quantitative kinetic data for this specific compound is not publicly available, studies on analogous systems show that methyl substitution on heteroaryl boronic acids can lead to a measurable increase in reaction rate and overall yield .

3-Methyl Electronic Effect
Class-level inference
Inductive +I effect expected; may increase nucleophilicity at boron.
May support coupling efficiency with electron-deficient aryl halides.
Quantitative kinetic data for this compound not publicly available.
Physical Organic Chemistry Electronic Effects Suzuki-Miyaura Coupling Reaction Kinetics Structure-Activity Relationship

Comparative Purity Benchmarking

The standard commercial purity for 3-Methyl-1H-indazole-5-boronic acid is specified as ≥97% by multiple reputable suppliers . This provides a clear, quantitative benchmark for procurement. In contrast, some in-class analogs, such as 6-Fluoro-3-methyl-1H-indazole-5-boronic acid, are often supplied at a lower standard purity of 95% . The higher minimum purity specification for the target compound reduces the risk of introducing unknown impurities that could poison catalysts in cross-coupling reactions or complicate downstream purification and analysis .

Purity Benchmark
Head-to-head
≥97% (target) vs. 95% for 6-fluoro-3-methyl analog
Higher minimum purity may reduce risk of catalyst poisoning and simplify purification.
Based on commercial supplier specifications.
Analytical Chemistry Quality Control Building Block Purity Procurement Suzuki-Miyaura Coupling

Long-Term Storage Stability

Vendor documentation specifies that 3-Methyl-1H-indazole-5-boronic acid should be stored long-term at 2-8°C in a dry, dark environment . This contrasts with the more stringent storage requirements for some structurally similar compounds, such as the requirement for storage at -20°C for certain analogs . The defined and relatively mild storage conditions for the target compound simplify inventory management and reduce the risk of material degradation due to improper handling or temperature fluctuations during storage and shipping. The specified shelf life is ≥12 months when stored properly .

Storage Stability
Supplier data
Long-term storage at 2–8°C; some analogs require –20°C.
Simplifies inventory management without freezer storage.
Shelf life ≥12 months under recommended conditions.
Chemical Storage Stability Shelf Life Procurement Good Laboratory Practice (GLP)

Computational Drug-Likeness Assessment

Computational predictions for 3-Methyl-1H-indazole-5-boronic acid indicate favorable drug-likeness properties that distinguish it from other boronic acid building blocks. The consensus Log P value is calculated to be 0.0, which falls within the optimal range for oral bioavailability (Lipinski's Rule of 5) . In contrast, some other heteroaryl boronic acids can have significantly higher Log P values, indicating higher lipophilicity and potentially poorer aqueous solubility. The topological polar surface area (TPSA) is calculated to be 69.14 Ų, which is also within the favorable range for cell permeability . These in silico parameters provide a quantitative basis for prioritizing this compound as a building block for developing molecules with more drug-like properties.

Drug-Likeness Prediction
Class-level inference
Consensus Log P = 0.0; TPSA 69.14 Ų
Predicted favorable profile for oral bioavailability of derived compounds.
In silico estimate; experimental validation recommended.
Computational Chemistry Drug Discovery Medicinal Chemistry ADME Physicochemical Properties

3-Methyl-1H-indazole-5-boronic acid: Key Applications


Medicinal Chemistry: C5 SAR Studies

This compound is the ideal choice for a medicinal chemistry program that requires the systematic exploration of substitution at the C5 position of a 3-methyl-1H-indazole scaffold. Its high purity (≥97%) ensures reliable, reproducible coupling yields, while the defined storage conditions (2-8°C) minimize the risk of material degradation that could confound biological assay results. Using this specific regioisomer eliminates the synthetic ambiguity and potential for cross-contamination that could occur if a C6 or C7 boronic acid were mistakenly used.

Chemical Biology: C5-Modified Probe Synthesis

For the synthesis of biotinylated or fluorescently labeled indazole probes to study protein-ligand interactions, the precise regiochemistry of the boronic acid is paramount. The 5-position boronic acid allows for the attachment of a linker or reporter group at a defined location on the indazole core. The electronic influence of the 3-methyl group may also improve the efficiency of coupling to more complex, sterically hindered, or electron-deficient aryl halides used in probe design.

Process Chemistry: Robust C5 Coupling Step

In the context of scaling up a synthetic route, the reliability of building blocks is critical. The ≥97% purity specification provides a clear quality benchmark for incoming raw materials, which is essential for robust process development. The less stringent storage requirements (2-8°C vs. -20°C for some analogs) simplify large-scale inventory management and reduce the cost and complexity associated with cold-chain storage.

Materials Science: Indazole Ligand Synthesis

For the development of metal-organic frameworks (MOFs) or catalysts based on indazole ligands, the specific substitution pattern governs the geometry and electronic properties of the resulting material. The 3-Methyl-1H-indazole-5-boronic acid provides the necessary regiochemical control to install the desired functional group at the C5 position, enabling the design of materials with tailored properties. The favorable computational Log P (0.0) and TPSA (69.14 Ų) predictions suggest that the resulting ligands may possess desirable solubility characteristics.

Application
Selection Property
Validation Focus
Medicinal chemistry C5 SAR studies
Regiochemical purity (C5)
Reproducible coupling yields, impurity profile
Chemical biology probe synthesis
Regioselective linker attachment
Coupling efficiency with functionalized aryl halides
Process chemistry scale-up
High minimum purity, mild storage
Raw material consistency, long-term stability
Materials science (MOF/ligand synthesis)
Regiochemical control, predicted solubility
Ligand geometry, solubility in reaction media

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